N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
Enzymatic and Cellular Activity Studies
A series of compounds, including structures similar to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their specificity as inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds exhibit significant enzymatic and cellular activities, correlating with in vivo oral antihypertensive effects. The presence of specific substituents is necessary for the activity, indicating the potential of such compounds in the development of new therapeutic agents (Dumaitre & Dodic, 1996).
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing compounds have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds show significant inhibition effects against human breast and liver carcinoma cell lines, comparable to standard treatments. This research underscores the potential use of such compounds in cancer treatment and as antimicrobial agents (Riyadh, 2011).
Herbicidal Applications
Triazolopyrimidine-2-sulfonamide derivatives have been explored for their herbicidal activity as acetohydroxyacid synthase inhibitors. Adjustments to the molecular structure have led to compounds with high herbicidal activity and faster degradation rates in soil, suggesting their use in agricultural settings to control broad-leaf weeds while being safe for crops like rice, maize, and wheat (Chen et al., 2009).
Synthesis and Characterization for Insecticidal Use
Research into bioactive sulfonamide thiazole derivatives has led to the development of potent insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies provide a basis for the development of new, effective insecticides for agricultural pest management (Soliman et al., 2020).
Cognitive Impairment Treatment
Investigations into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors have led to the identification of compounds with potential applications in treating cognitive deficits associated with neurological and neuropsychiatric diseases. These findings open new avenues for the development of treatments for conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Future Directions
The future directions of pyrazolo[1,5-a]pyrimidines research could involve the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Their significant photophysical properties and the possibility of structural modifications make them promising candidates for further exploration in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to interact with various targets, such as translocator protein (tspo) and cyclin-dependent kinase 2 (CDK2) . These targets play crucial roles in various biological processes, including inflammation and cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of TSPO can affect mitochondrial function and cellular metabolism , while inhibition of CDK2 can disrupt cell cycle progression .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to inflammation, cell cycle regulation, and cellular metabolism .
Pharmacokinetics
A related compound was described as having excellent adme properties and being cns-penetrant , suggesting that similar compounds may also exhibit favorable pharmacokinetic profiles.
Result of Action
The inhibition of targets such as tspo and cdk2 by similar compounds can lead to changes in cellular processes, including inflammation, cell cycle regulation, and cellular metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. The inhibition of these kinases can modulate various signaling pathways within cells. For instance, this compound has been found to interact with protein kinases involved in inflammatory responses, thereby potentially reducing inflammation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activation of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been observed to affect metabolic pathways by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to substrates. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to maintain its stability and activity under various conditions. It can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can modulate the activity of enzymes involved in energy metabolism, affecting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can accumulate in specific tissues. Its distribution within the body can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-8-17-18-10-15(11-21(17)19-12)20-24(22,23)16-7-6-13-4-2-3-5-14(13)9-16/h6-11,20H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHMEFYDHSVMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.